(4-((3,4-Dimethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)(phenyl)methanone
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Overview
Description
This compound is a quinoline derivative with a sulfonyl group attached to a dimethylphenyl group and a methoxy group at the 6-position of the quinoline ring. It also has a phenylmethanone group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. The sulfonyl group would be attached to a dimethylphenyl group, and a methoxy group would be at the 6-position of the quinoline ring .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. For example, the methoxy group could be substituted with other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group could increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications
Antioxidant Properties
- Synthesis and Antioxidant Properties : A study by Çetinkaya, Göçer, Menzek, and Gülçin (2012) explores the synthesis and antioxidant properties of similar compounds, highlighting their effective antioxidant power. This suggests potential applications in fields requiring antioxidant properties (Çetinkaya et al., 2012).
Synthesis and Derivative Formation
- Synthesis and Derivative Formation : The work of Ukrainets, Petrushova, Davidenko, and Grinevich (2014) demonstrates the synthesis of derivatives from similar compounds, indicating its utility in the formation of various chemical derivatives (Ukrainets et al., 2014).
Biosynthesis Pathways
- Biosynthesis Pathways : Davies, Davies, and Hassall (1969) discuss the relevance of similar compounds in potential biosynthesis pathways, which can be crucial for understanding natural synthesis processes (Davies et al., 1969).
Novel Compounds and Spectroscopic Analysis
- Novel Compounds and Spectroscopic Analysis : Pudjiastuti et al. (2010) identified a new benzylisoquinoline alkaloid similar to the query compound, emphasizing its role in developing novel compounds and the importance of spectroscopic methods in their identification (Pudjiastuti et al., 2010).
Constrained Nonproteinogenic Amino Acid Derivatives
- Constrained Nonproteinogenic Amino Acid Derivatives : Czombos et al. (2000) explored the synthesis of constrained amino acid derivatives using similar compounds, which could have implications in peptide synthesis and related biological applications (Czombos et al., 2000).
Future Directions
Mechanism of Action
Target of Action
The compound contains abenzene ring , which is known to undergo electrophilic aromatic substitution . This suggests that the compound might interact with biological targets that can facilitate such reactions.
Mode of Action
The mode of action of this compound could involve electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . This reaction mechanism allows the compound to form covalent bonds with its biological targets.
Biochemical Pathways
The compound’s potential to undergo electrophilic aromatic substitution suggests that it might affect pathways involving aromatic compounds .
Result of Action
Given its potential to undergo electrophilic aromatic substitution, the compound might cause structural modifications in its biological targets, potentially altering their function .
properties
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-16-9-11-20(13-17(16)2)31(28,29)25-21-14-19(30-3)10-12-23(21)26-15-22(25)24(27)18-7-5-4-6-8-18/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDNRCKJJDKZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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